Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)-

Descripción general

Descripción

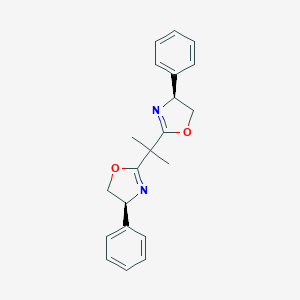

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)- is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.

The exact mass of the compound Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Oxazoles are heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The compound Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)- is a notable derivative that exhibits significant potential in various therapeutic applications. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and data tables.

- Molecular Formula : C21H22N2O

- Molecular Weight : 334.41 g/mol

- CAS Number : 131457-46-0

Antibacterial Activity

Oxazole derivatives have been extensively studied for their antibacterial properties. Research indicates that the compound demonstrates significant activity against various bacterial strains.

- Case Study : A series of oxazole derivatives were synthesized and evaluated for their antibacterial efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results showed that certain derivatives exhibited MIC values lower than standard antibiotics like ampicillin and ciprofloxacin.

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| Oxazole Derivative 1 | 3.2 | E. coli |

| Oxazole Derivative 2 | 1.6 | S. aureus |

| Oxazole Derivative 3 | 2.0 | P. aeruginosa |

This suggests that the oxazole derivative can be a valuable candidate in the development of new antibacterial agents, particularly against multi-drug resistant strains .

Antifungal Activity

The antifungal properties of oxazole derivatives have also been explored. Notably, the compound has shown promising results against various fungal pathogens.

- Research Findings : In a study evaluating the antifungal activity of several oxazole derivatives against Candida albicans and Aspergillus niger, it was found that some compounds had MIC values comparable to established antifungal treatments.

| Compound | MIC (µg/ml) | Fungal Strain |

|---|---|---|

| Oxazole Derivative A | 0.8 | C. albicans |

| Oxazole Derivative B | 1.6 | A. niger |

These results indicate that oxazole derivatives could serve as effective antifungal agents .

Anticancer Activity

Emerging research has highlighted the potential of oxazole derivatives in cancer therapy. The compound has been tested for its antiproliferative effects on various cancer cell lines.

- Case Study : A library of oxazole derivatives was screened for cytotoxicity against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives exhibited significant cytotoxic effects with IC50 values indicating their potential as anticancer agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Oxazole Derivative X | 15.0 | HCT-116 |

| Oxazole Derivative Y | 12.5 | HeLa |

The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance its anticancer activity .

The biological activities of oxazoles can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many oxazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis or fungal growth.

- DNA Interaction : Some studies indicate that oxazoles may interact with DNA or inhibit topoisomerase enzymes, leading to reduced cell proliferation in cancer cells.

- Membrane Disruption : The amphiphilic nature of some oxazoles allows them to disrupt microbial membranes, contributing to their antibacterial and antifungal effects.

Propiedades

IUPAC Name |

(4S)-4-phenyl-2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNVCJCSECAMLD-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131457-46-0 | |

| Record name | Ph-box, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131457460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PH-BOX, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q4X8PAO1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.